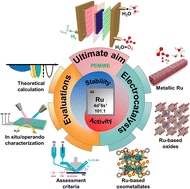Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction
EES Catalysis Pub Date: 2023-06-07 DOI: 10.1039/D3EY00092C
Abstract
Polymer electrolyte membrane water electrolyzers (PEMWEs) driven by renewable electricity are deemed to be a promising technology toward green hydrogen production, where anodic oxygen evolution reaction (OER) is one of the main obstacles that impede the practical application of PEMWEs. The strongly acidic environment and greatly oxidative working conditions make the development of highly active and stable electrocatalysts toward OER extremely challenging. Ruthenium (Ru)-based materials as acidic OER catalysts possess a number of advantages including high activity and the lowest price among the precious metal family, while their long-term durability is far from satisfactory. To date, effective efforts have been made to improve the durability of Ru species to balance activity and stability. In this review, the recent progress in the development of Ru-based catalysts for enhanced acidic OER performance is summarized, expecting to offer guidance for exploring highly active and stable Ru-based catalysts. The fundamental understanding of the relationship between OER mechanism and activity as well as stability of Ru species is discussed. Then, experimental attempts to improve the acidic OER performance of Ru-based catalysts are reviewed. Finally, the challenges and perspectives for future studies of Ru-based catalysts for acidic OER are also proposed.


Recommended Literature
- [1] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [2] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [3] Synthesis and evaluation of new potential HIV-1 non-nucleoside reverse transcriptase inhibitors. New analogues of MKC-442 containing Michael acceptors in the C-6 position
- [4] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [5] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [6] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [7] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [8] P3-type K0.33Co0.53Mn0.47O2·0.39H2O: a novel bifunctional electrode for Na-ion batteries†
- [9] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [10] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 1587-07-1
-
CAS no.: 141-14-0









